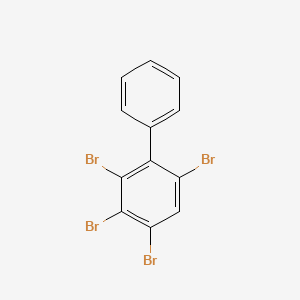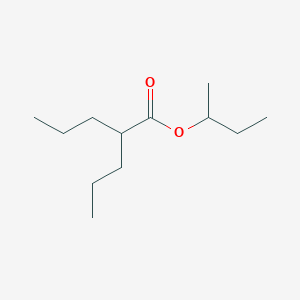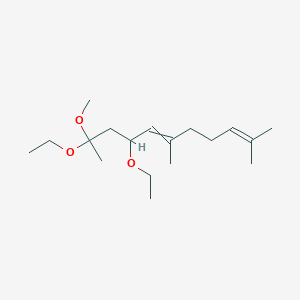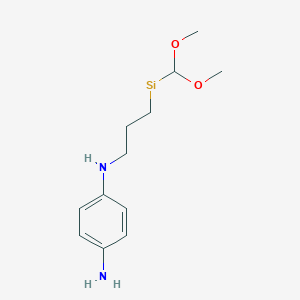
Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl- is a unique organosilicon compound characterized by its complex structure. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility in various chemical reactions and applications, particularly in organic synthesis and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl- typically involves the reaction of trimethylsilyl chloride with 3,3-diphenyl-1,2-propadienylidene under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and consistency of the production process .
化学反応の分析
Types of Reactions
Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of transition metal catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or alkoxides. The reaction conditions, such as temperature, solvent, and catalyst choice, play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for various applications, such as drug delivery and imaging.
Industry: The compound is used in the production of advanced materials, such as silicones and polymers, due to its unique chemical properties
作用機序
The mechanism by which Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl- exerts its effects involves the formation of reactive intermediates, such as silyl radicals or cations. These intermediates can then participate in various chemical reactions, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
類似化合物との比較
Similar Compounds
Similar compounds include other organosilicon compounds, such as:
- Diphenylsilane
- Triphenylsilane
- Tris(trimethylsilyl)silane
- Chlorodiphenylsilane
Uniqueness
What sets Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl- apart from these similar compounds is its unique structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific applications where other silanes may not be as effective .
特性
CAS番号 |
116507-70-1 |
|---|---|
分子式 |
C21H28Si2 |
分子量 |
336.6 g/mol |
InChI |
InChI=1S/C21H28Si2/c1-22(2,3)21(23(4,5)6)17-20(18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,1-6H3 |
InChIキー |
KPVSKEZGSITOEY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(=C=C(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


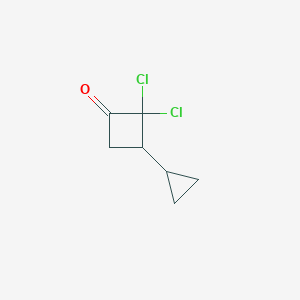
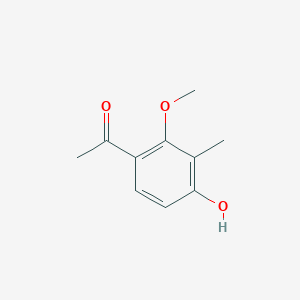
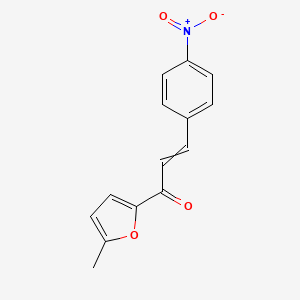

![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
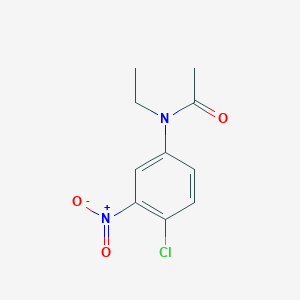
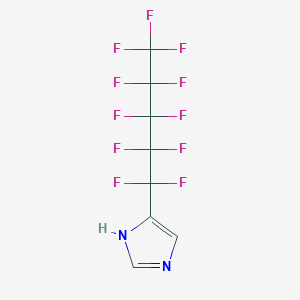
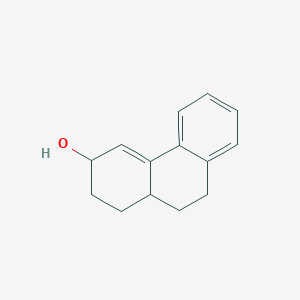
![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)
